N,N-dimethyl-4-[(E)-3-(2-methylpiperidin-1-yl)prop-1-enyl]aniline
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Overview
Description
N,N-dimethyl-4-[(E)-3-(2-methylpiperidin-1-yl)prop-1-enyl]aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a dimethylamino group attached to the aniline ring, along with a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[(E)-3-(2-methylpiperidin-1-yl)prop-1-enyl]aniline typically involves the following steps:
Formation of the Aniline Derivative: The starting material, 4-nitroaniline, undergoes reduction to form 4-aminobenzene.
Dimethylation: The 4-aminobenzene is then subjected to dimethylation using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.
Formation of the Piperidine Moiety: The piperidine ring is introduced through a reaction with 2-methylpiperidine and an appropriate alkylating agent.
Coupling Reaction: The final step involves coupling the dimethylated aniline derivative with the piperidine moiety under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of continuous flow reactors, and implementation of purification techniques such as distillation and crystallization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-[(E)-3-(2-methylpiperidin-1-yl)prop-1-enyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline ring, using reagents like halogens or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of the parent compound.
Reduction: Amine derivatives.
Substitution: Alkylated or halogenated derivatives of the aniline ring.
Scientific Research Applications
N,N-dimethyl-4-[(E)-3-(2-methylpiperidin-1-yl)prop-1-enyl]aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-[(E)-3-(2-methylpiperidin-1-yl)prop-1-enyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylaniline: Lacks the piperidine moiety and has different chemical properties.
4-(dimethylamino)benzaldehyde: Contains an aldehyde group instead of the piperidine moiety.
N-methylpiperidine: Lacks the aniline ring and has different reactivity.
Uniqueness
N,N-dimethyl-4-[(E)-3-(2-methylpiperidin-1-yl)prop-1-enyl]aniline is unique due to the presence of both the dimethylamino group and the piperidine moiety, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N,N-dimethyl-4-[(E)-3-(2-methylpiperidin-1-yl)prop-1-enyl]aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2/c1-15-7-4-5-13-19(15)14-6-8-16-9-11-17(12-10-16)18(2)3/h6,8-12,15H,4-5,7,13-14H2,1-3H3/b8-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNAZPOCCYINHZ-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC=CC2=CC=C(C=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCCN1C/C=C/C2=CC=C(C=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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